molecular formula C28H31N3O B3480283 2-{4-[(4-benzyl-1-piperazinyl)carbonyl]benzyl}-1,2,3,4-tetrahydroisoquinoline

2-{4-[(4-benzyl-1-piperazinyl)carbonyl]benzyl}-1,2,3,4-tetrahydroisoquinoline

Cat. No. B3480283
M. Wt: 425.6 g/mol
InChI Key: OWOAYLYUJWRNBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(4-benzyl-1-piperazinyl)carbonyl]benzyl}-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of tetrahydroisoquinolines and has been studied extensively for its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-{4-[(4-benzyl-1-piperazinyl)carbonyl]benzyl}-1,2,3,4-tetrahydroisoquinoline is not completely understood. However, it has been shown to modulate various signaling pathways in the body, including the NF-κB pathway and the PI3K/Akt pathway. This compound has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects
2-{4-[(4-benzyl-1-piperazinyl)carbonyl]benzyl}-1,2,3,4-tetrahydroisoquinoline has been shown to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help protect cells from oxidative damage. This compound has also been shown to possess anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it has been shown to possess neuroprotective properties, which can help protect neurons from damage.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{4-[(4-benzyl-1-piperazinyl)carbonyl]benzyl}-1,2,3,4-tetrahydroisoquinoline in lab experiments include its high purity and yield. Additionally, this compound has been extensively studied, and its potential therapeutic properties have been well documented. However, the limitations of using this compound in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for the study of 2-{4-[(4-benzyl-1-piperazinyl)carbonyl]benzyl}-1,2,3,4-tetrahydroisoquinoline. One potential direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study its potential use in the treatment of cancer, particularly breast cancer and lung cancer. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to optimize its synthesis method for increased yield and purity.
Conclusion
In conclusion, 2-{4-[(4-benzyl-1-piperazinyl)carbonyl]benzyl}-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. Its synthesis method has been optimized to produce high yields and purity, and it has been extensively studied for its potential use in various diseases. Further studies are needed to better understand its mechanism of action and to optimize its use in lab experiments and potential therapeutic applications.

Scientific Research Applications

2-{4-[(4-benzyl-1-piperazinyl)carbonyl]benzyl}-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic properties in various diseases. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases.

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O/c32-28(31-18-16-29(17-19-31)20-23-6-2-1-3-7-23)26-12-10-24(11-13-26)21-30-15-14-25-8-4-5-9-27(25)22-30/h1-13H,14-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOAYLYUJWRNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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